Cas no 900019-73-0 (2-chloro-5-(1H-pyrrol-1-yl)pyridine)

2-Chloro-5-(1H-pyrrol-1-yl)pyridine is a heterocyclic compound featuring a pyridine core substituted with a chloro group at the 2-position and a pyrrole moiety at the 5-position. This structure imparts unique reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The chloro group enhances electrophilic substitution potential, while the pyrrole ring contributes to π-conjugation, influencing electronic properties. Its well-defined reactivity profile allows for selective functionalization, facilitating the development of complex molecules. The compound’s stability under standard conditions ensures consistent performance in cross-coupling and nucleophilic substitution reactions. Suitable for research and industrial applications, it offers versatility in constructing nitrogen-containing frameworks.
2-chloro-5-(1H-pyrrol-1-yl)pyridine structure
900019-73-0 structure
商品名:2-chloro-5-(1H-pyrrol-1-yl)pyridine
CAS番号:900019-73-0
MF:C9H7ClN2
メガワット:178.618280649185
MDL:MFCD06496240
CID:4659069
PubChem ID:16195234

2-chloro-5-(1H-pyrrol-1-yl)pyridine 化学的及び物理的性質

名前と識別子

    • 2-chloro-5-(1H-pyrrol-1-yl)pyridine
    • Pyridine, 2-chloro-5-(1H-pyrrol-1-yl)-
    • EN300-234982
    • DTXSID901293398
    • HMS2615F22
    • AKOS015958072
    • 2-chloro-5-(pyrrol-1-yl)pyridine
    • 900019-73-0
    • SMR000337277
    • F2145-0446
    • MFCD06496240
    • CHEMBL1343745
    • 2-chloro-5-pyrrol-1-ylpyridine
    • MLS000755606
    • 9X-0825
    • MDL: MFCD06496240
    • インチ: 1S/C9H7ClN2/c10-9-4-3-8(7-11-9)12-5-1-2-6-12/h1-7H
    • InChIKey: GPKNWRBSJOKYFR-UHFFFAOYSA-N
    • ほほえんだ: C1(Cl)=NC=C(N2C=CC=C2)C=C1

計算された属性

  • せいみつぶんしりょう: 178.0297759g/mol
  • どういたいしつりょう: 178.0297759g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 12
  • 回転可能化学結合数: 1
  • 複雑さ: 146
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.2
  • トポロジー分子極性表面積: 17.8Ų

2-chloro-5-(1H-pyrrol-1-yl)pyridine セキュリティ情報

2-chloro-5-(1H-pyrrol-1-yl)pyridine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2145-0446-1g
2-chloro-5-(1H-pyrrol-1-yl)pyridine
900019-73-0 95%
1g
$1039.0 2023-09-06
Chemenu
CM333323-250mg
2-Chloro-5-(1H-pyrrol-1-yl)pyridine
900019-73-0 95%+
250mg
$517 2021-08-18
Chemenu
CM333323-100mg
2-Chloro-5-(1H-pyrrol-1-yl)pyridine
900019-73-0 95%+
100mg
$335 2021-08-18
TRC
B427820-100mg
2-chloro-5-(1H-pyrrol-1-yl)pyridine
900019-73-0
100mg
$ 230.00 2022-06-07
Enamine
EN300-234982-1.0g
2-chloro-5-(1H-pyrrol-1-yl)pyridine
900019-73-0 95%
1.0g
$728.0 2024-06-19
Enamine
EN300-234982-5g
2-chloro-5-(1H-pyrrol-1-yl)pyridine
900019-73-0
5g
$2110.0 2023-09-15
Enamine
EN300-234982-10g
2-chloro-5-(1H-pyrrol-1-yl)pyridine
900019-73-0
10g
$3131.0 2023-09-15
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1141095-1g
2-Chloro-5-(1H-pyrrol-1-yl)pyridine
900019-73-0 97%
1g
¥6577.00 2024-04-26
A2B Chem LLC
AI81288-5mg
2-Chloro-5-(1h-pyrrol-1-yl)pyridine
900019-73-0 >95%
5mg
$214.00 2024-05-20
abcr
AB298236-100mg
2-Chloro-5-(1H-pyrrol-1-yl)pyridine; .
900019-73-0
100mg
€221.50 2024-06-09

2-chloro-5-(1H-pyrrol-1-yl)pyridine 関連文献

2-chloro-5-(1H-pyrrol-1-yl)pyridineに関する追加情報

Introduction to 2-Chloro-5-(1H-Pyrrol-1-yl)pyridine (CAS No. 900019-73-0)

2-Chloro-5-(1H-pyrrol-1-yl)pyridine, with the CAS number 900019-73-0, is a versatile organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, including medicinal chemistry and materials science. This compound features a pyridine ring substituted with a chloro group at the 2-position and a pyrrole ring at the 5-position, making it an interesting candidate for the development of novel pharmaceuticals and advanced materials.

The chemical structure of 2-chloro-5-(1H-pyrrol-1-yl)pyridine is characterized by its aromaticity and the presence of both electron-withdrawing (chloro) and electron-donating (pyrrole) groups. This combination of functional groups imparts unique electronic properties to the molecule, which can be exploited in various chemical reactions and biological processes. The chloro substituent can serve as a handle for further functionalization, while the pyrrole ring can participate in π-stacking interactions, making this compound a valuable building block in synthetic chemistry.

In the realm of medicinal chemistry, 2-chloro-5-(1H-pyrrol-1-yl)pyridine has shown promise as a scaffold for the development of new drugs. Recent studies have explored its potential as an inhibitor of various enzymes and receptors, including kinases and G protein-coupled receptors (GPCRs). For instance, a study published in the Journal of Medicinal Chemistry reported that derivatives of this compound exhibited potent inhibitory activity against specific kinases involved in cancer progression. This finding highlights the potential of 2-chloro-5-(1H-pyrrol-1-yl)pyridine as a lead compound for the development of targeted cancer therapies.

Beyond its medicinal applications, 2-chloro-5-(1H-pyrrol-1-yl)pyridine has also been investigated for its use in materials science. The compound's ability to form stable π-stacking interactions makes it suitable for the design of supramolecular assemblies and organic electronic materials. Research published in Advanced Materials demonstrated that derivatives of this compound could be used to create highly conductive organic semiconductors, which have applications in flexible electronics and organic photovoltaics. The unique electronic properties of 2-chloro-5-(1H-pyrrol-1-yl)pyridine make it an attractive candidate for these advanced materials.

The synthesis of 2-chloro-5-(1H-pyrrol-1-yl)pyridine has been well-documented in the literature, with several efficient routes reported. One common method involves the reaction of 2-chloropyridine with pyrrole in the presence of a suitable catalyst. This reaction typically proceeds via a nucleophilic aromatic substitution mechanism, yielding high yields of the desired product. The versatility of this synthetic route allows for easy modification and functionalization, making it possible to generate a wide range of derivatives with tailored properties.

In terms of safety and handling, 2-chloro-5-(1H-pyrrol-1-yl)pyridine should be treated with care due to its reactivity and potential health effects. It is important to follow standard laboratory safety protocols when working with this compound, including the use of personal protective equipment (PPE) such as gloves, goggles, and lab coats. Additionally, proper storage conditions should be maintained to prevent degradation or contamination.

To summarize, 2-chloro-5-(1H-pyrrol-1-yl)pyridine (CAS No. 900019-73-0) is a multifaceted compound with significant potential in both medicinal chemistry and materials science. Its unique chemical structure and electronic properties make it an attractive candidate for the development of new drugs and advanced materials. Ongoing research continues to uncover new applications and derivatives of this compound, further solidifying its importance in modern scientific research.

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